1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
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Overview
Description
1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is a complex organic compound featuring a piperidine ring, a phenyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the oxolane moiety and the phenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(oxolan-2-yl)methyl]piperidin-4-amine: A related compound with similar structural features.
1-[(oxolan-3-yl)methyl]piperidin-4-amine: Another similar compound with a different position of the oxolane moiety.
Uniqueness
1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-2-5-18(6-3-1)22-12-14-23(15-13-22)19-8-10-21(11-9-19)17-20-7-4-16-24-20/h1-3,5-6,19-20H,4,7-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMRHRPVQDOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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